17beta-Propanoyloxyandrosta-4,6-dien-3-one
Overview
Description
17beta-Propanoyloxyandrosta-4,6-dien-3-one is a synthetic steroid compound It is structurally related to testosterone and other androgens, which are hormones that play a key role in the development and maintenance of male characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17beta-Propanoyloxyandrosta-4,6-dien-3-one typically involves multiple steps starting from a suitable steroid precursor. One common method involves the esterification of 17beta-Hydroxyandrosta-4,6-dien-3-one with propanoic acid under acidic conditions to form the propanoyloxy derivative. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
17beta-Propanoyloxyandrosta-4,6-dien-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde.
Reduction: This reaction can reduce double bonds or carbonyl groups to form saturated compounds.
Substitution: This reaction can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
17beta-Propanoyloxyandrosta-4,6-dien-3-one has several applications in scientific research:
Chemistry: Used as a reference standard for analytical methods and as a starting material for the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and hormone receptor interactions.
Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy and treatment of androgen deficiency.
Industry: Used in the development of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 17beta-Propanoyloxyandrosta-4,6-dien-3-one involves its interaction with androgen receptors in the body. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets and pathways involved include the activation of androgen receptor signaling pathways, which can affect muscle growth, bone density, and other androgen-dependent functions .
Comparison with Similar Compounds
Similar Compounds
17beta-Hydroxyandrosta-4,6-dien-3-one: A related compound with a hydroxyl group instead of a propanoyloxy group.
17alpha-Methyl-17beta-hydroxyandrosta-4,6-dien-3-one: A methylated derivative with similar androgenic properties.
Uniqueness
17beta-Propanoyloxyandrosta-4,6-dien-3-one is unique due to its specific ester functional group, which can influence its pharmacokinetics and biological activity. This modification can enhance its stability, bioavailability, and interaction with androgen receptors compared to its non-esterified counterparts.
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h5-6,13,16-19H,4,7-12H2,1-3H3/t16-,17-,18-,19-,21-,22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBOJNPOZOKLHR-BLQWBTBKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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